molecular formula C20H29NO3 B6495242 N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide CAS No. 1351584-74-1

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide

Cat. No. B6495242
CAS RN: 1351584-74-1
M. Wt: 331.4 g/mol
InChI Key: SKXCGNRYCCYUHU-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide (NCHEC-4-POC) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the oxane family of compounds, which have been used for various medical and industrial purposes. NCHEC-4-POC has been studied for its potential to inhibit the activity of certain enzymes, as well as its potential to act as a chemopreventive agent in cancer.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to act as a chemopreventive agent in cancer. It has been shown to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.

Mechanism of Action

The exact mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as COX-2. It has also been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, it has been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals. It has also been shown to have anti-inflammatory properties and to reduce the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to act as a chemopreventive agent in cancer. However, there are some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments. For example, it is not yet fully understood how N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide works, and its effects may differ depending on the cell type or tissue being studied.

Future Directions

Future research on N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dose and formulation of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide for various therapeutic uses. Additionally, further research could be conducted to explore the potential synergistic effects of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide with other drugs or compounds. Finally, further studies could be conducted to explore the potential of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide as a chemopreventive agent in cancer.

Synthesis Methods

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide can be synthesized in a few different ways. One method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 70%. Another method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid chloride in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 90%.

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c22-18(16-7-3-1-4-8-16)15-21-19(23)20(11-13-24-14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16,18,22H,1,3-4,7-8,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXCGNRYCCYUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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